(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one belongs to a class of organic compounds known as thienyl chalcones. Chalcones are a large family of natural products characterized by their 1,3-diphenyl-prop-2-en-1-one core structure. Incorporating a thiophene ring, as in (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, introduces unique electronic properties and potential for diverse biological activities. These compounds are often found in plants and are known for their wide range of pharmacological activities. []
The synthesis of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one involves several key steps that include condensation, cyclization, and functional group modifications. The general synthetic route can be summarized as follows:
The reaction conditions generally require controlled temperatures and organic solvents to facilitate the reactions effectively .
The molecular structure of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one can be described by its key features:
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+, which provides a unique identifier for its structure .The compound's geometry suggests significant conjugation between the double bonds and aromatic systems, which may influence its reactivity and biological activity.
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one participates in various chemical reactions, primarily due to its unsaturated carbonyl functionality:
These reactions are significant for modifying the compound's structure for further biological testing or industrial applications .
The primary mechanism of action for (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one involves its interaction with the G protein-coupled receptor 52:
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one has several scientific applications:
Retrosynthetic analysis provides a systematic approach to deconstructing the target molecule (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one into feasible precursors. The core α,β-unsaturated ketone (enone) moiety is disconnected through two primary retrosynthetic pathways:
Table 1: Retrosynthetic Pathways for Target Enone
| Disconnection Site | Synthons Generated | Forward Reaction | Key Challenge |
|---|---|---|---|
| Cβ-Cα (enone bond) | Acetophenone + 2-Thiophenecarboxaldehyde | Aldol Condensation | Dehydration kinetics for E-selectivity |
| Ccarbonyl-Cα | Phenylpropynal + 2-ThienylMgBr | Nucleophilic Addition | Alkyne activation requirements |
| Thienyl-Ccarbonyl | 5-Phenyl-2-penten-1-one + 2-Thienyl anion | Cross-Coupling | Compatibility of thienyl nucleophiles |
The (E)-configuration of the pentenone backbone is critical for conjugation and electronic properties. Two methodologies ensure stereocontrol:
Table 2: Stereoselectivity in Enone Formation
| Method | Conditions | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|
| Wittig (non-stabilized) | Ph₃P=CHCOCH₃, THF, −78°C | 75:25 | 65 |
| Wittig (stabilized) | Ph₃P=C(COOEt)COCH₃, Toluene, 0°C | 95:5 | 82 |
| HWE | (EtO)₂P(O)CH₂COPh, DBU, Toluene | 98:2 | 90 |
The 2-thienyl group’s incorporation faces challenges due to thiophene’s sensitivity to strong bases and oxidants. Two reliable strategies are employed:
Catalysis addresses low yields (<50%) and (Z/E)-isomerization in traditional syntheses:
Table 3: Catalytic Systems for Key Bond-Forming Steps
| Reaction Type | Catalyst System | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Aldol Dehydration | BF₃·OEt₂ (10 mol%) | CH₂Cl₂ | 82 | E:Z = 90:10 |
| Suzuki Coupling | Pd(PPh₃)₄ (3 mol%) | DMF/H₂O | 88 | N/A |
| Stille Coupling | Pd(PPh₃)₄/CuI (5 mol%) | THF | 92 | Retention of (E)-olefin |
| Rh-Catalyzed Insertion | Rh₂(OAc)₄ (2 mol%) | CH₂Cl₂ | 85 | Single diastereomer |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1